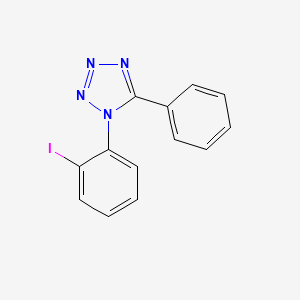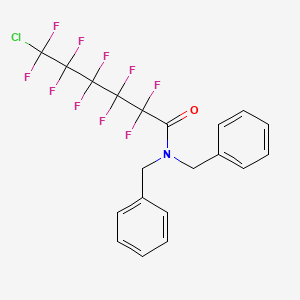
N,N-dibenzyl-6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanamide: is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropropylene oxide and benzylamine.
Formation of Intermediate: The initial step involves the reaction of hexafluoropropylene oxide with benzylamine to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the amidation reaction, where the chlorinated intermediate reacts with another molecule of benzylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The fluorinated chain can be subjected to oxidation or reduction under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N,N-dibenzyl-6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of multiple fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit unique interactions with biological targets due to its structural features.
Industry
In industry, this compound is investigated for its use in the development of advanced materials, such as fluorinated polymers and coatings. These materials often exhibit superior chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which N,N-dibenzyl-6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-6-chloro-2,2,3,3,4,4,5,5,6,6-dodecafluorohexanamide
- N,N-dibenzyl-6-chloro-2,2,3,3,4,4,5,5,6,6-octafluorohexanamide
Uniqueness
N,N-dibenzyl-6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanamide is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it may offer a better balance of hydrophobicity and reactivity, making it suitable for a wider range of applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and properties make it a valuable tool in scientific research and industrial applications. Further studies and developments may unlock even more uses for this intriguing compound.
Properties
Molecular Formula |
C20H14ClF10NO |
|---|---|
Molecular Weight |
509.8 g/mol |
IUPAC Name |
N,N-dibenzyl-6-chloro-2,2,3,3,4,4,5,5,6,6-decafluorohexanamide |
InChI |
InChI=1S/C20H14ClF10NO/c21-20(30,31)19(28,29)18(26,27)17(24,25)16(22,23)15(33)32(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
FCVVSBPXGDHHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


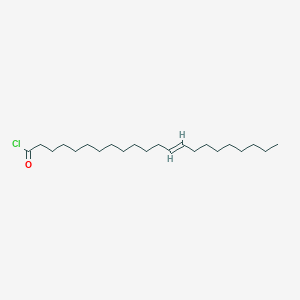
![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)
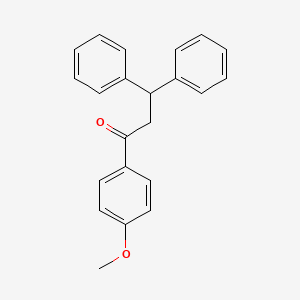
![N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B12000393.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)


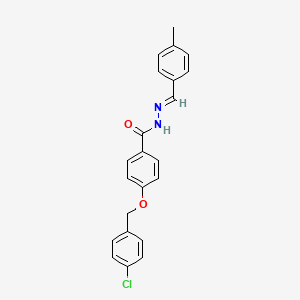
![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)
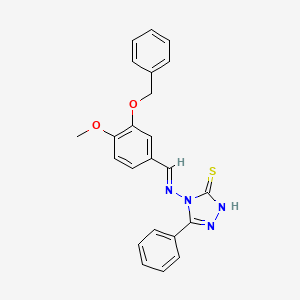
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)
